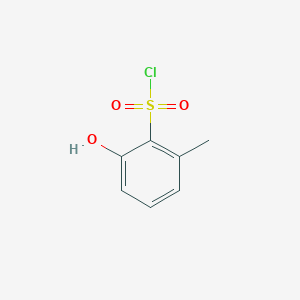
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S. It is a sulfonyl chloride derivative of methylphenol (cresol) and is used primarily in organic synthesis. This compound is known for its reactivity and is often utilized in the preparation of various chemical intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride can be synthesized through the sulfonation of 2-hydroxy-6-methylbenzene (2,6-xylenol) followed by chlorination. The typical synthetic route involves the following steps:
Sulfonation: 2,6-xylenol is reacted with chlorosulfonic acid (ClSO3H) at low temperatures to introduce the sulfonyl chloride group.
Chlorination: The resulting sulfonic acid derivative is then treated with thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions to replace the sulfonyl chloride group.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Thioethers: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride
- 2-Hydroxy-4-methylbenzene-1-sulfonyl chloride
- 2-Hydroxy-3-methylbenzene-1-sulfonyl chloride
Uniqueness
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the hydroxyl and methyl groups relative to the sulfonyl chloride group affects the compound’s electronic properties and steric hindrance, making it distinct from its isomers.
Eigenschaften
Molekularformel |
C7H7ClO3S |
|---|---|
Molekulargewicht |
206.65 g/mol |
IUPAC-Name |
2-hydroxy-6-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H7ClO3S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4,9H,1H3 |
InChI-Schlüssel |
BIZKRLOOJRVXAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


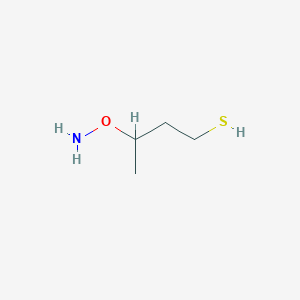
![4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid](/img/structure/B12861444.png)
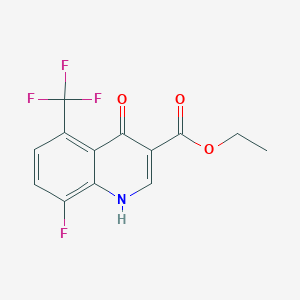

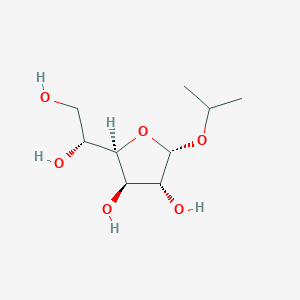
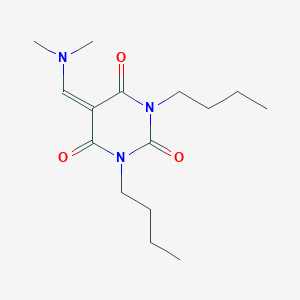
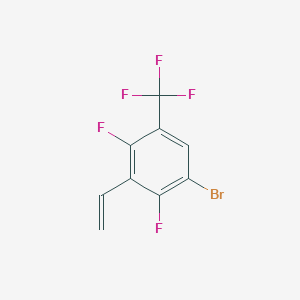
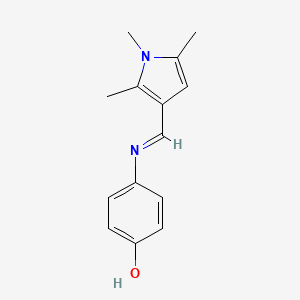
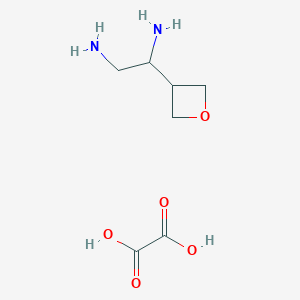
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
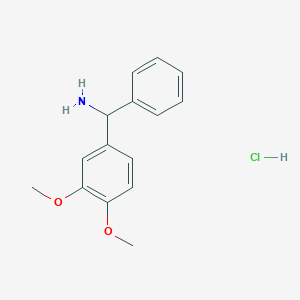
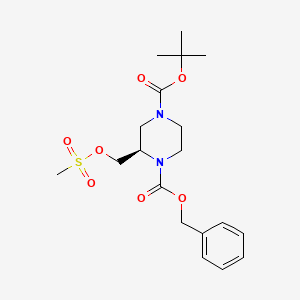
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
